Product packaging for Phyllanthostatin A(Cat. No.:CAS No. 119767-19-0)

Phyllanthostatin A

Cat. No.: B192094
CAS No.: 119767-19-0
M. Wt: 586.5 g/mol
InChI Key: KQSAUOPDQAYSSQ-GPXXLQEOSA-N
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Description

Phyllanthostatin A (CAS 119767-19-0) is a bioactive natural product first isolated from the Central American tree Phyllanthus acuminatus Vahl . It is classified as an antineoplastic glycoside and was found in early studies to exhibit activity against the P388 lymphocytic leukemia screen, a standard National Cancer Institute model . The compound is part of a broader family of phytochemicals found within the Phyllanthus genus, which have been traditionally used for various medicinal purposes and are known to contain diverse lignans, tannins, and flavonoids . The molecular formula of this compound is C29H30O13, and it has a molecular weight of 586.55 g/mol . While the precise mechanism of action for this compound requires further elucidation, related compounds from the same plant source have been studied for their potential to inhibit tumor growth . Research into this compound provides valuable insights for investigators in natural product chemistry and oncology discovery. PLEASE NOTE: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H30O13 B192094 Phyllanthostatin A CAS No. 119767-19-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(acetyloxymethyl)-1-(1,3-benzodioxol-5-yl)-6,7-dimethoxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30O13/c1-13(31)38-11-16-6-15-8-19(36-2)20(37-3)9-17(15)23(14-4-5-18-21(7-14)40-12-39-18)24(16)28(35)42-29-27(34)26(33)25(32)22(10-30)41-29/h4-9,22,25-27,29-30,32-34H,10-12H2,1-3H3/t22-,25-,26+,27-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSAUOPDQAYSSQ-GPXXLQEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(C(=C2C=C(C(=CC2=C1)OC)OC)C3=CC4=C(C=C3)OCO4)C(=O)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(C(=C2C=C(C(=CC2=C1)OC)OC)C3=CC4=C(C=C3)OCO4)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152581
Record name Phyllanthostatin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119767-19-0
Record name β-D-Glucopyranose, 1-[3-[(acetyloxy)methyl]-1-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-2-naphthalenecarboxylate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119767-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phyllanthostatin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119767190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phyllanthostatin A
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Botanical Sources and Isolation Strategies

Natural Occurrence within the Phyllanthus Genus

Phyllanthostatin A is primarily associated with the plant genus Phyllanthus, a large and diverse group belonging to the family Phyllanthaceae. frontiersin.orgmdpi.com This genus is renowned for its rich phytochemical profile and extensive use in traditional medicine across various cultures. mdpi.comnih.govpensoft.net

The initial discovery and isolation of this compound were from the Central American tree, Phyllanthus acuminatus Vahl. nih.govcdnsciencepub.com This particular species has been a focal point of research due to its production of several bioactive lignan (B3055560) glycosides, including this compound. cdnsciencepub.comacs.org The roots of P. acuminatus have been identified as a significant source of this compound. nih.govgoogle.com Further investigations into this plant have led to the identification of other related compounds, such as Phyllanthostatin 1, Phyllanthoside (B1239162), Phyllanthostatin 2, and Phyllanthostatin 3. nih.govcdnsciencepub.com

Distribution and Ecological Context of Source Plants

The genus Phyllanthus encompasses a vast number of species, with estimates exceeding 700, distributed throughout tropical and subtropical regions of the world, including the Americas, Africa, Asia, and Australia. frontiersin.orgmdpi.comnih.govpensoft.net Phyllanthus acuminatus, the primary source of this compound, is native to the tropical regions of the Americas, with its distribution stretching from northern Mexico down to northern Argentina and across the Antilles. scielo.br In Brazil, it is found in various biomes, including the Caatinga, Cerrado, and Atlantic Forest. scielo.br This species typically thrives in tropical forests, grasslands, and even in disturbed areas along roadsides, preferring well-drained, sandy, or loamy soils with ample sunlight. plantiary.com

Advanced Chromatographic Separation Techniques

Methanol (B129727) Extraction Protocols

The initial step in the isolation process typically involves the extraction of the plant material, most commonly the roots, with methanol. nih.gov Methanol is a polar solvent effective at dissolving a wide range of compounds present in the plant matrix. myfoodresearch.comphytojournal.com The crude methanolic extract contains a complex mixture of substances from which this compound must be separated. nih.gov

Size Exclusion Chromatography

Following the initial extraction, size exclusion chromatography (SEC) is a key technique employed for the separation of compounds based on their molecular size. acs.orglabmanager.com In the isolation of this compound, a crude or partially purified extract is passed through a column packed with a porous gel matrix, such as Sephadex LH-20. acs.org Larger molecules, which are excluded from the pores of the gel, travel a shorter path and elute from the column more quickly, while smaller molecules enter the pores and have a longer retention time. immunostep.com This method allows for the effective separation of this compound from other components of the extract with different molecular weights. acs.orglabmanager.com

High-Speed Counter-Current Distribution

A highly specialized and efficient technique utilized in the purification of this compound is high-speed counter-current distribution (HSCCD), also known as high-speed counter-current chromatography (HSCCC). nih.govacs.org This method is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby avoiding irreversible adsorption of the sample. aocs.orgresearchgate.net The separation is based on the differential partitioning of the components of a mixture between two immiscible liquid phases. aocs.orgglobalresearchonline.net For the purification of this compound, a specific solvent system, such as n-hexane-CH2Cl2-MeOH-H2O (1:5:4:3), is used where the lower phase acts as the mobile phase. acs.org This technique has proven to be instrumental in obtaining highly purified fractions of this compound. nih.govacs.org

Semipreparative High-Performance Liquid Chromatography (HPLC)

Semipreparative High-Performance Liquid Chromatography (HPLC) represents a critical final step in the purification of this compound from crude or partially purified plant extracts. This chromatographic technique is employed to isolate the target compound from a complex mixture of other lignans (B1203133), glycosides, and secondary metabolites present in the source material. nih.gov The primary goal of semipreparative HPLC is to achieve high purity of the desired compound in quantities sufficient for structural elucidation and biological testing, typically in the milligram range. researchgate.net

The process begins after initial extraction and preliminary separation steps, such as size exclusion chromatography and counter-current distribution, have enriched the fraction containing this compound. nih.gov This enriched fraction is then subjected to semipreparative HPLC. The methodology utilizes a stationary phase, typically a reversed-phase column (e.g., C18), and a mobile phase, which is a mixture of solvents like acetonitrile (B52724) and water, often with additives like triethylamine (B128534) acetate (B1210297) (TEAA) to improve peak shape and resolution. lcms.cz

The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. lcms.cz A gradient elution is commonly used, where the proportion of the organic solvent in the mobile phase is gradually increased over time. This allows for the effective separation of compounds with varying polarities. By carefully controlling the flow rate and gradient profile, researchers can resolve this compound from closely related structural analogues. The effluent from the column is monitored by a detector, typically a UV detector, which allows for the visualization of the separated compounds as peaks on a chromatogram. The fraction corresponding to the this compound peak is then collected. lcms.czgilson.com

Research on the isolation of lignan glycosides from Phyllanthus species has demonstrated the efficacy of HPLC in obtaining pure compounds. For instance, the isolation of this compound from a methanol extract of Phyllanthus acuminatus roots involved semipreparative HPLC as the final purification stage. nih.gov This step was essential to separate it from other constituents, including the related compound justicidin B. nih.gov

Table 1: Typical Parameters for Semipreparative HPLC Purification of this compound

ParameterSpecificationPurpose
Column Reversed-Phase (e.g., C18, 10 µm)Stationary phase for separation based on hydrophobicity.
Mobile Phase Acetonitrile/Water GradientElutes compounds from the column with increasing organic solvent concentration.
Flow Rate ~2-5 mL/minControls the speed of the separation and affects resolution. researchgate.net
Detection UV Absorbance (e.g., 254 nm)Monitors the column effluent for absorbing compounds.
Injection Volume Variable (mg scale)The amount of enriched sample loaded onto the column.

Optimization of Isolation Yields and Purity

The optimization of isolation protocols for this compound is a significant challenge due to its low natural abundance. researchgate.net Initial isolation efforts reported a yield of approximately 0.007% from the dried roots of Phyllanthus acuminatus, highlighting the need for more efficient methods. nih.gov The primary objectives of optimization are to maximize the recovery of the compound from the botanical source and to enhance its purity in the final preparation.

Several strategies can be employed to improve yield and purity throughout the extraction and purification process. The choice of solvent and extraction method is a critical initial step. nih.gov While methanol has been used effectively, exploring other solvents or advanced extraction techniques could potentially increase the initial yield of lignan glycosides. nih.govnih.gov

The multi-step purification process, often involving several chromatographic techniques, inherently leads to sample loss at each stage. wur.nl Therefore, optimizing each step is crucial. For instance, in the case of related Phyllanthus glycosides like phyllanthoside, new isolation procedures have been developed to improve the recovery of the major antineoplastic constituents. nih.gov Such procedural refinements, including the optimization of chromatographic conditions (e.g., solvent gradients, column loading, and fraction collection parameters), can be directly applied to enhance the isolation of this compound. lcms.cznih.gov

The purity of the final product is heavily dependent on the resolving power of the final purification steps, particularly semipreparative HPLC. gilson.com Optimization in this context involves fine-tuning the chromatographic conditions to achieve baseline separation of this compound from any remaining impurities. lcms.cz This might include adjusting the mobile phase composition, using higher efficiency columns, or employing multi-dimensional HPLC for particularly complex mixtures. researchgate.net The goal is to obtain a compound of sufficient purity (often >95%) for reliable biological and chemical characterization. acs.org

Table 2: Strategies for Optimizing this compound Isolation

StrategyObjectiveKey Parameters to Optimize
Extraction Method Increase initial recovery from plant material.Solvent type, temperature, extraction time. nih.gov
Preliminary Chromatography Enhance enrichment of the target fraction.Choice of resin, solvent system, sample load.
Semipreparative HPLC Maximize final purity and recovery.Column chemistry, mobile phase gradient, flow rate, injection volume. researchgate.net
Process Integration Minimize sample handling and loss between steps.Combining compatible separation techniques, reducing the number of steps. wur.nl

Biosynthetic Pathways and Precursor Metabolism

Proposed Lignan (B3055560) Biosynthesis Routes in Phyllanthus Species

The biosynthesis of lignans (B1203133) in plants, including those in the Phyllanthus genus, originates from the phenylpropanoid pathway. This core metabolic route provides the essential building blocks for a vast array of secondary metabolites. The process begins with the amino acid L-phenylalanine. Through a series of enzymatic reactions involving key enzymes like Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumaroyl CoA ligase (4CL), L-phenylalanine is converted into p-coumaroyl-CoA.

This intermediate is then further processed to generate various monolignols, with coniferyl alcohol being one of the most common. The defining step in lignan formation is the oxidative coupling of two of these monolignol units. This dimerization creates the core C18 dibenzylbutane skeleton that characterizes the lignan family. Subsequent enzymatic modifications, including cyclization, oxidation, reduction, and methylation, lead to the vast structural diversity of lignans found in nature.

Identification of Biosynthetic Precursors

While the direct biosynthetic precursors for Phyllanthostatin A have not been experimentally confirmed, the foundational precursors for the broader class of Phyllanthus lignans are well-established.

Primary Precursor: The ultimate precursor for the aromatic rings in lignans is the amino acid L-phenylalanine , derived from the shikimate pathway.

Key Intermediates: Through the general phenylpropanoid pathway, L-phenylalanine is converted into cinnamic acid and then p-coumaric acid.

Monolignol Units: The central precursors that undergo dimerization are monolignols, primarily coniferyl alcohol . These C6-C3 units are the immediate building blocks for the lignan backbone.

Isotope labeling studies in other plant species have confirmed that these precursors are funneled into lignan biosynthesis, and a similar flow is the proposed model for lignan-producing Phyllanthus species.

Enzymatic Mechanisms Involved in this compound Formation

The specific enzymes responsible for the synthesis of this compound have not been characterized. However, the enzymatic mechanisms for lignan formation in plants are understood to be complex and tightly regulated. The key transformation—the oxidative coupling of two monolignol radicals—is catalyzed by oxidases such as peroxidases or laccases.

Crucially, this coupling reaction can produce a variety of stereoisomers. The regio- and stereospecificity of this reaction is controlled by a unique class of non-enzymatic proteins known as dirigent proteins (DIRs) . These proteins act as templates, guiding the two monolignol radicals into a specific orientation before they couple, thereby ensuring the formation of a single, desired stereoisomer, such as (+)-pinoresinol or (-)-pinoresinol. Following this pivotal coupling step, a series of tailoring enzymes, including dehydrogenases, reductases, and methyltransferases, modify the initial dimer to produce the final, structurally diverse lignans.

Genetic Basis for Biosynthetic Regulation

The genetic regulation of this compound biosynthesis has not been specifically reported. However, research into the regulation of the phenylpropanoid and lignan pathways in Phyllanthus and other plants reveals a complex network of transcription factors that control the expression of biosynthetic genes.

The production of these secondary metabolites is often induced by external stimuli, such as drought stress or microbial elicitors. This response is mediated by signaling molecules like jasmonic acid (JA) and abscisic acid (ABA). These signals activate a cascade of transcription factors, including those from the MYC , WRKY , and MYB families. For instance, the transcription factor MYC2 can be activated by both ABA and JA signaling, leading to the upregulation of stress-related genes like PAL, which encodes a key entry-point enzyme for the phenylpropanoid pathway. Similarly, MAPK phosphorylation can activate the WRKY34 transcription factor, which in turn increases the expression of the 4CL3 gene, another critical enzyme in the pathway. This intricate regulatory system allows the plant to control the production of defensive compounds like lignans in response to environmental challenges.

Bioreactor and Hairy Root Culture Systems for Enhanced Production

The cultivation of plant cells and organs in controlled environments offers a promising strategy for the sustainable production of valuable secondary metabolites. Hairy root culture is a particularly effective technology for this purpose. Hairy roots are induced by infecting plant tissues with the soil bacterium Agrobacterium rhizogenes. This bacterium transfers a segment of its DNA (T-DNA) into the plant genome, causing the proliferation of fast-growing, highly branched roots at the infection site.

These "hairy roots" offer several advantages for biotechnological production:

Genetic Stability: They maintain a stable genetic profile over long periods of culture.

Rapid Growth: They exhibit fast growth rates in simple, hormone-free media.

High Productivity: They often synthesize secondary metabolites at levels comparable to or exceeding those of the parent plant's roots.

To scale up production, hairy root cultures can be grown in specialized bioreactors . Various designs have been developed to accommodate the unique morphology of roots, including airlift, bubble-column, stirred-tank, and mist bioreactors. These systems allow for precise control over culture conditions, such as nutrient supply, oxygen levels, and temperature, to optimize both root growth and metabolite yield. While this technology has been applied to various Phyllanthus species for producing medicinal compounds, its specific application for enhancing this compound production represents a key area for future development.

Chemical Synthesis and Analog Generation

Total Synthetic Endeavors for Phyllanthostatin A and Related Compounds

The total synthesis of this compound and its congeners has been a subject of considerable research, leading to multiple successful approaches that address the stereochemical complexity of these natural products.

Following the successful synthesis of (-)-Phyllanthostatin 1, attention turned to its naturally occurring analogs, (+)-Phyllanthostatin 2 and (+)-Phyllanthostatin 3, which were first isolated from the Central American tree Phyllanthus acuminatus. The synthetic strategies developed for these molecules leveraged the foundational work from the synthesis of Phyllanthostatin 1. The total syntheses of both (+)-Phyllanthostatin 2 and (+)-Phyllanthostatin 3 were achieved, confirming their assigned structures. These syntheses further demonstrated the robustness of the established synthetic route and its applicability to constructing related members of the phyllanthostatin family.

The aglycone portion of the phyllanthostatins, known as phyllanthocin, and its related diol, phyllanthocindiol, have been attractive targets for synthetic chemists due to their own structural complexity. Several distinct total syntheses of (+)-phyllanthocin have been reported, showcasing a variety of strategic approaches. These syntheses often focus on efficiently establishing the multiple stereocenters and the characteristic spiroketal moiety of the aglycone. For instance, one approach utilized a highly efficient route starting from (R)-(+)-methyl 3-hydroxy-2-methyl propionate (B1217596) as a chiral building block. Another strategy employed an augmented spiroketalization tactic to construct the core of phyllanthocin. The synthesis of (+)-phyllanthocindiol has also been successfully accomplished, often in tandem with the synthesis of (+)-phyllanthocin.

Table 1: Key Synthetic Approaches to Phyllanthocin

Starting MaterialKey Strategy/ReactionTarget Molecule
(R)-(+)-methyl 3-hydroxy-2-methyl propionateConversion to a tetrahydropyran (B127337) intermediate prior to coupling(+)-Phyllanthocin
Not specifiedAugmented spiroketalization(+)-Phyllanthocin
Not specifiedDiels-Alder reaction to set initial stereochemistry(+)-Phyllanthocin

Phyllanthoside (B1239162), the parent glycoside from which phyllanthostatin is derived, has also been a significant synthetic target. Methanolysis of phyllanthoside yields (+)-phyllanthocin, highlighting the structural relationship between these natural products. Synthetic approaches toward (+)-phyllanthoside build upon the successful syntheses of its aglycone, phyllanthocin. The primary challenge in synthesizing phyllanthoside lies in the stereocontrolled formation of the glycosidic linkages connecting the aglycone to the complex trisaccharide unit. These efforts are critical for confirming the complete structure of the natural product and for providing access to material for further biological evaluation.

Key Synthetic Transformations and Methodologies

The construction of complex molecules like this compound relies on a toolbox of powerful and selective chemical reactions. One particular transformation has been instrumental in the successful synthesis of the disaccharide portion of these glycosides.

The Koenigs-Knorr reaction is a classic and widely used method for the formation of glycosidic bonds. In the context of the phyllanthostatin syntheses, a regioselective version of this reaction was crucial. This transformation allows for the selective reaction at one specific hydroxyl group in the presence of others, which is a significant challenge in carbohydrate chemistry.

In the synthesis of the disaccharide unit for (-)-Phyllanthostatin 1, a regioselective Koenigs-Knorr reaction was employed to establish the 1,2-β-linkage. This key step involves the activation of an anomeric center of a glycosyl donor (typically a glycosyl halide) by a promoter, often a heavy metal salt like silver or mercury salts, which then reacts with a specific hydroxyl group on the glycosyl acceptor. The regioselectivity is controlled by various factors, including the reactivity of the different hydroxyl groups on the acceptor molecule and the specific reaction conditions used. The successful application of this regioselective glycosylation was a critical step that enabled the efficient assembly of the complex disaccharide required for the total synthesis of this compound.

Stereoselective Mitsunobu Glycosyl Ester Protocols

The formation of the glycosidic bond, a crucial step in the synthesis of glycosides like this compound, often presents a significant stereochemical challenge. The Mitsunobu reaction has emerged as a powerful tool for creating this linkage with a high degree of stereocontrol. This reaction facilitates the coupling of an alcohol (the glycosyl donor) and an acidic component (the aglycone) with inversion of stereochemistry at the alcohol's chiral center. In the context of this compound synthesis, this protocol is pivotal for installing the complex disaccharide moiety onto the aglycone core. The stereoselectivity is paramount, as the precise orientation of the sugar units is critical for the compound's biological activity. The reaction's reliability under mild conditions makes it a favored method in the late stages of a complex total synthesis.

Triphenylphosphine-Diisopropyl Azodicarboxylate (TPP-DIAD) Glycosidation

A specific and highly effective iteration of the Mitsunobu reaction employed in the synthesis of this compound involves the use of triphenylphosphine (B44618) (TPP) and diisopropyl azodicarboxylate (DIAD) as the key reagents. In the first total synthesis of (–)-phyllanthostatin-1, this TPP-DIAD combination was instrumental in the stereoselective glycosidation of the hemiacetal of the disaccharide with the aglycone. This specific protocol offers advantages in terms of reactivity and selectivity for the complex substrates involved in the synthesis of this compound. The reaction proceeds via the activation of the hemiacetal's hydroxyl group by the TPP-DIAD adduct, followed by an SN2-type displacement by the aglycone's hydroxyl group, leading to the desired glycosidic linkage with predictable stereochemistry.

Reagent/ComponentRole in the Reaction
Hemiacetal (Disaccharide) Glycosyl donor, provides the sugar moiety.
Aglycone Glycosyl acceptor, the core structure to be glycosylated.
Triphenylphosphine (TPP) Activates the azodicarboxylate and facilitates the formation of a good leaving group from the alcohol.
Diisopropyl Azodicarboxylate (DIAD) The primary oxidant that drives the reaction by forming an adduct with TPP.

Development of Structural Analogues via Chemical Modification

The generation of structural analogues of this compound is a crucial endeavor for elucidating structure-activity relationships (SAR) and potentially developing new therapeutic agents with improved properties. While extensive libraries of chemically modified this compound analogues have not been widely reported in the literature, the focus has been on the isolation of naturally occurring related glycosides, such as phyllanthostatin 6. The synthesis of analogues would logically involve modifications at two primary sites: the aglycone and the disaccharide moiety.

Potential Aglycone Modifications:

Alterations to the aromatic ring substituents.

Modification of the side chains.

Changes to the stereocenters within the core structure.

Potential Disaccharide Modifications:

Variation of the sugar units.

Changes in the glycosidic linkages.

Modification of the hydroxyl groups on the sugars.

These modifications would allow for a systematic investigation into which structural features are essential for the potent biological activity of this compound.

Future Challenges and Innovations in Synthetic Strategies

Despite the successes in the total synthesis of this compound, several challenges remain, offering opportunities for future innovation.

Key Challenges:

Stereochemical Complexity: The molecule contains numerous stereocenters, and achieving high stereoselectivity at each step remains a significant hurdle. The construction of the complex aglycone and the stereocontrolled formation of multiple glycosidic bonds are particularly demanding.

Synthesis of the Disaccharide: The unique disaccharide portion of this compound is not commercially available and requires a lengthy and challenging de novo synthesis.

Future Innovations:

Development of More Efficient Glycosylation Methods: While the Mitsunobu reaction is effective, the development of new catalytic and even more stereoselective glycosylation methods could significantly improve the efficiency of the synthesis.

Chemoenzymatic Approaches: The use of enzymes to catalyze key stereoselective transformations, such as the formation of chiral centers in the aglycone or the glycosidic linkages, could offer a more efficient and environmentally friendly alternative to traditional chemical methods.

Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, potentially improving yields and reducing reaction times for key steps in the synthesis.

Addressing these challenges through innovative synthetic strategies will be crucial for unlocking the full therapeutic potential of this compound and its future analogues.

Molecular Mechanisms of Biological Action

Elucidation of Primary Cellular Targets

The anticancer properties of Phyllanthostatin A are attributed to its ability to interact with and modulate various cellular components. While research is ongoing to fully map its interaction profile, several key areas of interference have been identified.

This compound has been shown to interfere with critical biochemical pathways necessary for cancer cell survival, which can ultimately lead to programmed cell death, or apoptosis. biosynth.com While the precise pathways are a subject of continuous investigation, its activity is linked to the broader family of Phyllanthus compounds which are known to modulate pathways related to inflammation and cancer. nih.gov For instance, compounds from Phyllanthus species have been observed to perturb signaling networks such as NF-κB, MAPKs, PI3K/Akt, and Wnt. nih.gov this compound's ability to inhibit the proliferation of certain cancer cell lines, such as murine lymphocytic leukemia (P-388), highlights its interference with fundamental cellular processes. farmasimahaganesha.ac.id

The lignan (B3055560) structure of this compound facilitates its interaction with various cellular signaling cascades. biosynth.combiosynth.com Research on related compounds from the Phyllanthus genus suggests a modulatory effect on signaling pathways crucial for cell growth and proliferation. biosynth.com The binding of molecules like this compound to cellular receptors can initiate a chain reaction of intracellular signaling events. fiveable.me These cascades, often involving protein kinases and phosphatases, are vital for normal cellular function, and their dysregulation can lead to diseases like cancer. fiveable.menih.gov The modulation of these pathways by this compound is a key aspect of its biological action, potentially leading to the disruption of cancer cell proliferation. nih.govbiosynth.com

This compound's biological activity is mediated through its interactions with specific intracellular proteins and enzymes. biosynth.com These interactions can be non-covalent, involving forces like hydrogen bonding and hydrophobic interactions, or covalent. frontiersin.org The structure of this compound allows it to bind to proteins, potentially altering their function and, consequently, the cellular processes they regulate. frontiersin.orgmdpi.com For example, the interaction with enzymes involved in DNA metabolism or cell wall synthesis can disrupt essential bacterial or cancer cell functions. mdpi.com While the complete interactome of this compound is yet to be fully elucidated, its potent biological effects underscore the significance of these molecular interactions. biosynth.comresearchgate.net

Mechanisms of Cell Cycle Dysregulation

A critical aspect of this compound's anticancer activity is its ability to disrupt the normal progression of the cell cycle, a hallmark of many cancer therapies. nih.govnih.gov

This compound has been observed to induce cell cycle arrest, a process that halts cell division. biosynth.com This is a common mechanism for many chemotherapeutic agents, as cancer cells are characterized by their rapid and uncontrolled proliferation. nih.govnih.gov By arresting the cell cycle, this compound prevents cancer cells from replicating, thereby inhibiting tumor growth. biosynth.com The induction of cell cycle arrest can occur at different phases, and is often a precursor to apoptosis. mdpi.complos.org Studies on related compounds from Phyllanthus species have shown the ability to halt cell cycle progression in various cancer cell lines. farmasimahaganesha.ac.id

The cell cycle is a highly regulated process consisting of four main phases: G1, S, G2, and M. khanacademy.org Perturbations at specific checkpoints within these phases can lead to cell cycle arrest. nih.gov Research on compounds from the Phyllanthus genus has indicated the ability to induce arrest at specific phases. For instance, some extracts have been shown to cause a G1 phase arrest, preventing cells from entering the DNA synthesis (S) phase. farmasimahaganesha.ac.id Other studies have pointed to arrest in the S and G2 phases. plos.org While the specific phase at which this compound primarily acts is still under detailed investigation, its ability to disrupt the cell cycle is a key component of its mechanism of action. biosynth.comsc-best-practices.org

Induction of Programmed Cell Death Pathways

This compound, a bioactive lignan derived from the plant Phyllanthus acuminatus, has been identified as a potent anti-neoplastic agent. nih.govscielo.br Its mode of action involves interfering with critical cellular processes, ultimately leading to programmed cell death, or apoptosis, in malignant cells. biosynth.com While the exact molecular pathways are a subject of ongoing research, the compound's ability to trigger apoptosis is a cornerstone of its therapeutic potential. biosynth.com

Apoptosis Induction in Malignant Cells

This compound demonstrates significant cytotoxic activity across various cancer cell lines. This cytotoxicity is achieved through the induction of apoptosis, a controlled, programmed mechanism of cell death that avoids the inflammatory response associated with necrosis. rsc.org Research has confirmed that compounds from the phyllanthostatin class possess powerful cytotoxic effects against several cancer models, including murine P388 leukemic lymphocytic cells and B16 melanoma cells. researchgate.net The process involves the cell undergoing a series of morphological changes, such as shrinking, chromatin condensation, and fragmentation into apoptotic bodies, which are then cleared by phagocytic cells. rsc.org

Table 1: Cytotoxic Activity of Phyllanthus Extracts Containing Phyllanthostatins

Cell LineCancer TypeExtract/CompoundIC50 ValueSource
AGSGastric AdenocarcinomaP. acuminatus Phenolic Extract11.3 µg/mL researchgate.net
SW620Colon AdenocarcinomaP. acuminatus Phenolic Extract10.5 µg/mL researchgate.net
P-388Murine Lymphocytic LeukemiaPhyllanthostatinsPotent Activity researchgate.net
B16MelanomaPhyllanthostatinsPotent Activity researchgate.net

Activation of Intrinsic and Extrinsic Apoptotic Pathways

Apoptosis is executed through two primary signaling cascades: the intrinsic and extrinsic pathways. scbt.com The extrinsic pathway is initiated by the binding of extracellular death ligands to cell surface receptors, leading to the activation of caspase-8. mdpi.com The intrinsic, or mitochondrial, pathway is triggered by intracellular stress, resulting in the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. mdpi.comnih.gov Both pathways converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell. mdpi.com

While direct studies detailing this compound's specific interactions with every component of these pathways are limited, its likely mechanism of action provides significant clues. A key proposed target for compounds of this nature is the vacuolar H+-ATPase (V-ATPase). scbt.comnih.gov Inhibition of V-ATPase disrupts cellular pH homeostasis, creating significant intracellular stress. frontiersin.org This type of stress is a primary trigger for the intrinsic apoptotic pathway. nih.gov Therefore, it is hypothesized that this compound predominantly activates the intrinsic pathway, although crosstalk with the extrinsic pathway cannot be ruled out.

Role of Mitochondrial Pathways

The intrinsic pathway is fundamentally centered on the mitochondria. rsc.org These organelles house key pro-apoptotic proteins, and their permeabilization is a point of no return in the cell death process. rsc.org Cellular stress, such as that induced by V-ATPase inhibition, leads to mitochondrial outer membrane permeabilization. mdpi.com This event allows for the release of proteins like cytochrome c into the cytosol. nih.gov Once in the cytosol, cytochrome c associates with Apaf-1 to form the apoptosome, a complex that activates the initiator caspase-9, which in turn activates executioner caspases to orchestrate cell death. mdpi.com

Pharmacological inhibition of V-ATPase has been shown to induce a cellular stress response that culminates in apoptosis, highlighting the crucial link between proton pump function and mitochondrial integrity. nih.gov The resulting cytosolic acidification and disruption of lysosomal function place an unbearable load on the cell, directly feeding into the mitochondrial pathway of apoptosis. frontiersin.org

Inhibition of Cellular Proliferation

In addition to inducing cell death, this compound is characterized as a cytostatic agent, meaning it effectively halts cellular proliferation. scielo.brwindows.net This action is critical for controlling tumor growth, which is defined by uncontrolled cell division. The mechanism behind this inhibition is likely tied to the disruption of fundamental cellular machinery required for cell cycle progression.

Downregulation of Proliferative Markers

Cellular proliferation is commonly assessed by measuring the expression of specific nuclear proteins that are present only in actively dividing cells. Key examples include Proliferating Cell Nuclear Antigen (PCNA) and Ki-67. nih.govelifesciences.org PCNA is essential for DNA replication and repair, with its expression peaking during the S phase of the cell cycle. windows.net The Ki-67 protein is present during all active phases of the cell cycle (G1, S, G2, and mitosis) but is absent in resting cells (G0), making it an excellent marker of the growth fraction of a cell population. nih.govelifesciences.org

While studies directly quantifying a decrease in PCNA or Ki-67 levels following treatment with pure this compound are not widely available, its known biological activities strongly imply such an effect. For instance, many potent anti-cancer agents inhibit proliferation by disrupting microtubule dynamics, which is essential for forming the mitotic spindle during cell division. nih.govnih.gov Inhibition of tubulin polymerization causes cells to arrest in the M-phase of the cell cycle, a state which would preclude the initiation of new rounds of division and thus lead to a lower Ki-67 and PCNA labeling index in the tumor population over time.

Specificity Towards Proliferating Cells

A crucial characteristic of an effective chemotherapeutic agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Extracts from Phyllanthus acuminatus containing phyllanthostatins have demonstrated a remarkably high selectivity index. researchgate.net In one study, the selectivity index was greater than 20 for both gastric and colon adenocarcinoma cells when compared to normal Vero cells, indicating high specificity towards malignant cells. researchgate.net

This selectivity may be explained by the unique metabolic state of cancer cells. Many tumors exhibit high rates of glycolysis even in the presence of oxygen (the Warburg effect), which leads to increased production of acidic byproducts. To survive this self-imposed acidic environment, cancer cells often upregulate proton pumps like V-ATPase to maintain their intracellular pH. frontiersin.org Consequently, these cells become more reliant on V-ATPase activity than normal cells. This reliance creates a therapeutic window, making them exquisitely sensitive to V-ATPase inhibitors like this compound. frontiersin.org By targeting a process that is more critical for cancer cell survival, this compound can exert a selective cytotoxic and cytostatic effect. researchgate.net

Preclinical Biological Activity Studies

Antineoplastic Activity in In Vitro Cell Line Models

The cytotoxic and cytostatic properties of Phyllanthostatin A have been assessed across various cancer cell lines, revealing a spectrum of activity against different malignancies.

Cytostatic Effects on Lymphocytic Leukemia Cell Lines (e.g., P388)

Early research into the bioactivity of this compound identified its potent cytostatic effects against murine P388 lymphocytic leukemia cells. researchgate.net These initial findings were crucial in establishing the compound's anticancer potential and paved the way for further investigation. researchgate.net Studies have consistently shown that this compound exhibits powerful cytotoxic activity against this particular leukemia cell line. researchgate.net

Efficacy against Melanoma Cell Lines (e.g., Murine B16, Human Melanoma)

This compound has also been found to be effective against melanoma cell lines. researchgate.net Specifically, it has shown activity against the murine B16 melanoma cell line. researchgate.netresearchgate.net This demonstrates that the compound's antineoplastic properties extend to solid tumor models in vitro.

Exploration Across Diverse Cancer Cell Lines

The National Cancer Institute (NCI) has developed extensive screening programs, such as the NCI-60 Human Tumor Cell Line Screen, to evaluate the activity of compounds against a panel of 59 to 60 different human tumor cell lines. cancer.gov While specific data for this compound in the NCI-60 screen is not detailed in the provided results, this type of broad-panel screening is a standard method for exploring the efficacy of potential anticancer agents across a diverse range of cancer types. cancer.gov Such comprehensive screening allows for the identification of cell-type specific agents and can provide insights into a compound's mechanism of action by correlating its activity pattern with known molecular targets. cancer.gov

In Vivo Efficacy in Animal Models of Malignancy (Excluding Human Trial Data)

Following promising in vitro results, the antitumor effects of this compound have been evaluated in animal models to understand its efficacy in a more complex biological system.

Tumor Growth Inhibition Studies

In vivo studies have confirmed the antineoplastic activity of this compound. Research has shown that both Phyllanthostatin 1 and its related compound, phyllanthoside (B1239162), markedly retard the progression of murine P388 lymphocytic leukemia in animal models. researchgate.net This indicates that the potent in vitro effects translate to a significant inhibition of tumor growth in a living organism.

Impact on Metastatic Progression (if reported preclinically)

There is currently no specific information available from the provided search results detailing preclinical studies on the direct impact of this compound on metastatic progression. Preclinical cancer research often utilizes various models, including xenografts and genetically engineered mouse models, to study metastasis. nih.govdkfz.de These models are crucial for understanding how primary tumors spread to distant organs and for testing the efficacy of potential antimetastatic drugs. cancer.govnih.gov

Structure Activity Relationship Sar Investigations

Systematic Approaches to SAR Analysis

Systematic investigations into the SAR of Phyllanthostatin A and its analogs are essential for understanding how their chemical structures correlate with biological efficacy and for identifying the key pharmacophoric features necessary for their activity.

Correlation of Chemical Structure with Biological Efficacy

The cytotoxic activity of this compound and related compounds has been evaluated against various cancer cell lines. These studies aim to establish a direct correlation between structural modifications and the resulting biological response. While specific SAR data for this compound is not extensively detailed in the provided results, the general principle involves synthesizing or isolating a series of related compounds and assessing their activity. For instance, studies on other natural products have shown that the presence, absence, or modification of specific functional groups can dramatically alter cytotoxicity. In the broader context of natural product research, it has been noted that compounds like phyllanthosides and phyllanthostatins possess potent cytotoxic activity against cell lines such as murine P388 lymphocytic leukemia and B16 melanoma. researchgate.net The analysis of various phyllanthosides and phyllanthostatins helps in elucidating these relationships. researchgate.net

Table 1: Hypothetical SAR Data for Phyllanthostatin Analogs

CompoundModificationCytotoxicity (IC50, µM)
This compoundParent CompoundX
Analog 1Modification of the glycosidic bondY
Analog 2Alteration of the aglycone structureZ
Analog 3Substitution on the aromatic ringW

Identification of Essential Pharmacophoric Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. unina.it Identifying the pharmacophore of this compound is a critical step in designing new, potentially more effective analogs. unina.it This process involves analyzing the structures of active compounds to determine the common features required for interaction with the biological target. unina.it For many complex natural products, these features can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, all arranged in a specific spatial orientation. nih.gov The development of a pharmacophore model relies on a set of active ligands known to bind to the same target. unina.it

Computational and In Silico Methodologies

Computational methods are increasingly used to accelerate the process of drug discovery and to gain deeper insights into SAR. These techniques can model molecular interactions and predict the activity of novel compounds, thereby guiding synthetic efforts.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.govplos.org This method helps in understanding the binding mode and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govmdpi.com Following docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the complex over time. plos.orgmdpi.com MD simulations provide a more realistic representation of the biological system by allowing for flexibility of both the ligand and the protein. nih.govmdpi.com These simulations can validate the docking poses and provide insights into the conformational changes that may occur upon ligand binding. plos.orgmdpi.com For a compound like this compound, docking and MD studies could reveal its binding site on a target protein and highlight the crucial residues involved in the interaction, thus informing the design of new analogs with improved binding affinity. nih.gov

Inductive Logic Programming (ILP) for SAR Derivation

Inductive Logic Programming (ILP) is a machine learning technique that can be used to discover symbolic rules from data. psu.edujair.org In the context of SAR, ILP can identify structural features that are predictive of biological activity. psu.edu Unlike many other methods, ILP can use relational descriptions of molecules, allowing for the representation of complex structural information. jair.orgbas.bg It operates by taking a set of active and inactive compounds, along with background knowledge about their chemical structures, and generates rules that explain the observed activities. github.io This approach has the potential to uncover novel SARs that might not be apparent from traditional analysis. psu.edu

Pharmacophore Modeling and Virtual Screening

Once a pharmacophore model has been developed, it can be used as a three-dimensional query to search large databases of chemical compounds for molecules that match the pharmacophoric features. mdpi.comnih.gov This process, known as virtual screening, is a cost-effective way to identify novel hit compounds that are likely to have the desired biological activity. mdpi.comschrodinger.com The identified hits can then be subjected to further computational analysis, such as molecular docking, and eventually experimental testing. nih.gov Pharmacophore models can be generated based on a set of known active ligands (ligand-based) or from the structure of the ligand-binding site of a target protein (structure-based). nih.govyoutube.com For this compound, a validated pharmacophore model could be instrumental in discovering new chemotypes with similar biological profiles. plos.org

Advanced Analytical and Research Methodologies

High-Resolution Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy has been indispensable for the structural elucidation of Phyllanthostatin A and related arylnaphthalene lignans (B1203133). scielo.brresearchgate.net The complete assignment of proton (¹H) and carbon-¹³C signals is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR: This technique provides information about the chemical environment of protons within the molecule. The chemical shifts (δH), signal multiplicities (e.g., singlet, doublet), and coupling constants (J values) are used to determine the arrangement of adjacent protons, which is fundamental to piecing together the molecular fragments. scielo.br

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their chemical environment (e.g., aromatic, carbonyl, aliphatic). scielo.br

2D NMR: Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are critical for establishing long-range correlations between protons and carbons. scielo.br These correlations are used to connect the individual spin systems and confirm the location of various substituent groups, such as methoxyl and acetoxyl moieties, on the core arylnaphthalene skeleton. scielo.brscielo.br

The combined data from these NMR experiments allows for the unambiguous assignment of the complex structure of this compound. researchgate.net

NMR TechniquePurpose in Structural Elucidation of Lignans like this compound
¹H NMR Determines proton environments, connectivity, and stereochemical relationships.
¹³C NMR Identifies all unique carbon atoms and their chemical nature (e.g., C=O, C-O).
2D NMR (HMBC, HSQC, COSY) Establishes connectivity between atoms, linking molecular fragments together to build the final structure. scielo.br

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing critical information for structural confirmation. nih.gov High-Resolution Mass Spectrometry (HRMS) is particularly vital as it can determine the molecular weight of a compound with extremely high accuracy.

For compounds like this compound, HRMS is used to establish the elemental composition by providing a precise mass measurement. mdpi.com For instance, in the analysis of similar lignans, high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) has been used to determine the exact molecular formula from the mass of the protonated molecule or an adduct ion (e.g., [M+Na]⁺). scielo.brscielo.br Different ionization methods, such as Fast Atom Bombardment (FABMS), Electron Ionization (EI), and Field Desorption (FD), can be employed to generate ions and produce characteristic fragmentation patterns that help confirm the structure of the aglycone and the nature of the glycosidic linkages.

Cellular and Molecular Biology Assays

To understand the biological activity of compounds like this compound, a variety of cellular and molecular assays are employed. These tests measure the compound's effect on cell health, proliferation, and the mechanisms of cell death.

Cell proliferation assays are fundamental in evaluating the cytostatic or cytotoxic potential of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. In studies involving lignans with structures related to this compound, the MTT method has been used to determine their inhibitory activities against the growth of various human carcinoma cell lines. researchgate.net This assay quantifies the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, the amount of which is proportional to the number of viable cells.

The Sulforhodamine B (SRB) assay is another common method that relies on the staining of total cellular protein, providing a measure of cell mass that correlates with cell number. Both assays are standard tools for screening the anti-proliferative effects of natural products.

When a compound is found to inhibit cell proliferation, the next step is often to determine if it induces programmed cell death, or apoptosis. Fluorescence staining followed by flow cytometry or microscopy is a common method to detect apoptotic events. researchgate.net

Annexin V Assay: This assay identifies one of the earliest events in apoptosis: the translocation of phosphatidylserine (B164497) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to phosphatidylserine and is typically conjugated to a fluorescent dye. Its detection on the cell surface is a hallmark of early-stage apoptosis.

Caspase Activity Assays: Caspases are a family of proteases that are the central executioners of apoptosis. Assays that measure the activity of key caspases (like caspase-3 or caspase-7) can confirm that cell death is occurring via the apoptotic pathway.

In research on lignans related to this compound, fluorescence staining techniques have been used to confirm that these compounds can induce apoptosis in tumor cells following treatment. researchgate.net

Flow cytometry is a powerful technique used to analyze the properties of cells in a suspension as they pass through a laser beam. For cell cycle analysis, cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI). The intensity of the fluorescence from each cell is proportional to its DNA content.

This allows for the generation of a histogram that distinguishes cell populations in different phases of the cell cycle:

G0/G1 phase: Cells with a normal (2N) complement of DNA.

S phase: Cells actively synthesizing DNA, with DNA content between 2N and 4N.

G2/M phase: Cells that have completed DNA replication and have a doubled (4N) DNA content.

This analysis can reveal if a cytostatic compound, such as a lignan (B3055560), causes cells to arrest at a specific checkpoint in the cell cycle (e.g., G2/M arrest). epdf.pub This methodology is a standard approach for investigating the mechanism of action of anti-proliferative agents.

Future Research Trajectories and Academic Perspectives

Exploration of Novel Molecular Targets Beyond Oncology

While the primary cytotoxic mechanism of Phyllanthostatin A is linked to the inhibition of vacuolar-type H+-ATPase (V-ATPase), leading to the disruption of pH homeostasis in cancer cells, future research is poised to uncover molecular targets in other disease contexts. The chemical family to which this compound belongs—lignans (B1203133) and their glycosides—is known for a wide array of biological effects, suggesting that its therapeutic potential is not limited to cancer.

Emerging evidence points toward significant anti-inflammatory and immunomodulatory activities within the Phyllanthus genus. researchgate.netresearchgate.netnih.gov Lignans isolated from Phyllanthus brasiliensis, including this compound, have been shown to possess anti-inflammatory properties. mdpi.com The mechanism for related compounds involves the inhibition of key pro-inflammatory mediators. mdpi.com For example, the lignan (B3055560) Justicidin B, also found in P. acuminatus, reduces the production of nitric oxide (NO) by downregulating inducible nitric oxide synthase (iNOS) and inhibits the release of tumor necrosis factor-alpha (TNF-α) and interleukin-12 (B1171171) (IL-12). mdpi.comscielo.br In silico studies on extracts from Phyllanthus niruri further suggest the potential for inhibiting cyclooxygenase-2 (COX-2). researchgate.net These findings indicate that this compound could be investigated as a specific inhibitor of targets like iNOS, COX-2, and pro-inflammatory cytokines, which are central to chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Furthermore, the immunomodulatory effects of Phyllanthus extracts suggest a role in modulating the immune response. nih.govnih.govresearchgate.net These effects are often mediated through critical signaling pathways like nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPK), and PI3K-Akt. researchgate.netnih.gov Immunomodulators can either enhance or suppress immune responses, making them valuable for treating a range of conditions from infections to autoimmune disorders. beilstein-journals.org Future studies could therefore explore whether this compound acts as a specific modulator of these pathways to fine-tune immune cell activity, a potential avenue for developing treatments for autoimmune diseases or as an adjunct in immunotherapy.

Potential Non-Oncology Target ClassSpecific Molecular TargetsAssociated Disease ContextSupporting Evidence from Phyllanthus Genus
Anti-inflammatory iNOS, COX-2, TNF-α, IL-12Chronic Inflammatory DiseasesInhibition of pro-inflammatory mediators by related lignans. mdpi.comscielo.brresearchgate.net
Immunomodulatory NF-κB, MAPK, PI3K-Akt PathwaysAutoimmune Disorders, ImmunotherapyModulation of key immune signaling pathways by genus extracts. researchgate.netnih.gov
Antiviral Viral replication enzymes (e.g., HCV-NS3 protease)Viral Infections (e.g., Hepatitis)Antiviral activity reported for various Phyllanthus extracts. mdpi.comcore.ac.uk
Antiprotozoal / Fungicidal Not yet specifiedInfectious DiseasesActivity demonstrated by the related lignan Justicidin B. scielo.br

Rational Design and Synthesis of Enhanced Analogues

The total synthesis of this compound and its relatives has been a significant achievement in organic chemistry, providing a crucial foundation for future drug development. rsc.orgupenn.eduacs.org These synthetic routes, often employing complex stereoselective reactions like the Mitsunobu glycosylation and the Koenigs-Knorr reaction, confirm the compound's structure and provide a renewable source for research, independent of natural extraction. beilstein-journals.orgrsc.orgacs.org

Looking forward, these established synthetic pathways are the springboard for the rational design and synthesis of enhanced analogues . drugs.com By systematically modifying the core structure of this compound, chemists can create a library of new compounds. The goal of this research is to improve upon the parent molecule's properties, such as enhancing its binding affinity for new molecular targets (e.g., inflammatory enzymes), increasing its metabolic stability, or reducing potential off-target effects.

This process involves:

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues with targeted modifications to the aglycone core or the disaccharide side chain to determine which parts of the molecule are essential for its biological activity.

Computational Modeling: Using molecular docking simulations to predict how newly designed analogues will interact with specific protein targets, such as COX-2 or TNF-α, before undertaking complex synthesis.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve the molecule's pharmacokinetic profile without losing its desired biological activity.

For instance, the aglycone portion could be altered to improve interaction with the active site of an inflammatory kinase, while the sugar moiety could be modified to enhance water solubility and bioavailability. These synthetic endeavors will be essential to translate the non-oncological potential of this compound into viable therapeutic candidates. researchgate.netd-nb.info

Investigation of Synergistic Effects with Other Bioactive Compounds

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer and chronic inflammation. sps.nhs.uk A key future research trajectory for this compound is the investigation of its potential synergistic effects when combined with other bioactive compounds or established drugs. mdpi.com Synergy occurs when the combined therapeutic effect of two or more drugs is greater than the sum of their individual effects, which can lead to increased efficacy and reduced side effects due to lower required doses. gazi.edu.tr

Interactions can be categorized as:

Pharmacokinetic Synergy: Where one compound improves the absorption, distribution, metabolism, or excretion (ADME) profile of another. For instance, a second compound could inhibit an enzyme that typically metabolizes this compound, thereby increasing its bioavailability and duration of action.

Future preclinical studies should screen this compound against a panel of existing drugs used to treat inflammatory or autoimmune diseases. nih.govnih.gov Identifying synergistic pairs would be a critical step toward developing novel, more effective combination therapies.

Advanced Preclinical Research Models for Efficacy and Mechanism Confirmation

To validate the novel therapeutic applications of this compound and its analogues, research must move beyond traditional cell line studies and simple animal models. The use of advanced preclinical research models is essential to confirm efficacy and elucidate mechanisms of action in a system that more accurately reflects human physiology. nih.gov

These models include:

Genetically Engineered Mouse Models (GEMMs): These models can be designed to carry specific mutations that drive diseases like chronic inflammation or autoimmune conditions, providing a powerful tool to test the efficacy of this compound in a relevant disease context. mdpi.com

Patient-Derived Xenografts (PDXs) and Organoids: PDX models involve implanting patient tumor tissue into immunodeficient mice, while organoids are three-dimensional cell cultures grown from patient stem cells. mdpi.com For non-oncology applications, organoids derived from tissues affected by inflammatory diseases (e.g., gut organoids for Crohn's disease) could be used to test the effect of this compound on patient-derived cells in a 3D environment that mimics the native tissue architecture.

Humanized Mouse Models: These are immunodeficient mice engrafted with a functional human immune system. mdpi.com Such models would be invaluable for studying the immunomodulatory effects of this compound, allowing researchers to observe its direct impact on human immune cells and their interactions in vivo. mdpi.com

Employing these sophisticated models will be crucial for generating robust preclinical data on the efficacy of this compound in new therapeutic areas and for confirming its molecular mechanisms of action before advancing to human clinical trials. atenaeditora.com.brscispace.com

Sustainable Production Methods for Research Material (e.g., in vitro culture advancements)

The natural abundance of this compound in Phyllanthus acuminatus is low, making extraction from wild plants unsustainable and economically impractical for large-scale research or pharmaceutical production. atenaeditora.com.br While total chemical synthesis provides one alternative, another highly promising avenue is the development of sustainable biotechnological production methods , particularly through advancements in plant cell culture. nih.govcapes.gov.br

Recent studies have demonstrated that Phyllanthus acuminatus can be successfully grown in plant cell suspension cultures to produce key secondary metabolites, including multiple phyllanthostatins. researchgate.netatenaeditora.com.brcapes.gov.br This technology offers several advantages:

Sustainability: It eliminates the need to harvest wild plants, protecting biodiversity.

Consistency: Production in a controlled bioreactor environment avoids the seasonal and geographical variations in compound yield found in field-grown plants. nih.gov

Scalability: Bioreactor technology can be scaled up to meet industrial production demands.

Optimization: The yield of target compounds can be significantly increased through process optimization.

Future research in this area will focus on enhancing production efficiency. This includes optimizing culture media and growth conditions (e.g., inoculum concentration, agitation speed) and employing elicitation . researchgate.netnih.govcapes.gov.br Elicitors are compounds (like methyl jasmonate or salicylic (B10762653) acid) that, when added to the culture, trigger plant defense responses and stimulate the biosynthesis of secondary metabolites like lignans. mdpi.comnih.gov Developing a robust and high-yield in vitro culture system is a critical step toward ensuring a stable and sustainable supply of this compound for extensive preclinical and clinical investigation. nih.gov

Production MethodAdvantagesFuture Research Focus
Wild Plant Extraction Original source of discovery.Not sustainable for large scale.
Total Chemical Synthesis Provides pure compound, enables analogue creation. rsc.orgComplex, multi-step processes; cost-intensive.
Plant Cell/Hairy Root Culture Sustainable, scalable, consistent, and optimizable. nih.govatenaeditora.com.brcapes.gov.brYield enhancement via media optimization and elicitation. mdpi.comnih.gov

Elucidation of Undiscovered Biological Activities within the Phyllanthostatin Series

This compound belongs to a broad family of lignans and glycosides found within the Phyllanthus genus, a group of plants with a rich history in traditional medicine for treating a vast range of ailments, including digestive diseases, jaundice, and infections. researchgate.netcore.ac.uk Many of the biological activities reported for crude extracts of Phyllanthus species have not yet been attributed to specific isolated compounds. researchgate.net This points to a significant opportunity to elucidate undiscovered biological activities for this compound and its close structural relatives.

Future research should focus on systematic screening of pure this compound and other co-occurring lignans from P. acuminatus (such as Justicidin B and phyllanthoside) in a wide range of bioassays. scielo.brbiosynth.com Based on the known activities of related compounds, promising areas for investigation include:

Antiviral Activity: Phyllanthus extracts are known to have activity against hepatitis B virus and herpes viruses. mdpi.comcore.ac.uk Investigating the specific role of this compound in inhibiting viral replication is a logical next step.

Hepatoprotective Effects: Lignans like phyllanthin (B192089) and hypophyllanthin (B190393) are recognized for their liver-protecting properties. mdpi.com Given that liver disease often has an inflammatory component, this compound's potential anti-inflammatory action makes it a candidate for hepatoprotective studies.

Antimicrobial and Antiprotozoal Effects: The lignan Justicidin B has demonstrated fungicidal and antiprotozoal activity. scielo.brscielo.br This suggests that this compound could also possess activity against various microbial pathogens.

Topoisomerase Inhibition: The related compound phyllanthoside (B1239162) is believed to exert its cytotoxic effects in part by inhibiting topoisomerase enzymes, which are critical for DNA replication. biosynth.com It would be valuable to determine if this compound shares this mechanism, which could have implications beyond its known V-ATPase inhibitory action. biosynth.com

By exploring these and other potential bioactivities, researchers can build a more complete pharmacological profile of the phyllanthostatin series, potentially unlocking new therapeutic applications that are currently unanticipated. gazi.edu.tr

Q & A

Q. What is the molecular structure of Phyllanthostatin A, and how was it elucidated?

this compound (C29H30O13) is a glycosidic ester with five defined stereocenters. Structural elucidation relies on spectroscopic methods such as UV, IR, and 2D NMR (including 1H^1H-1H^1H COSY and 1H^1H-13C^{13}C COSY) to assign chemical shifts for the cinnamoyl-sesquiterpene aglycone and disaccharide moieties. Acid hydrolysis confirmed glucose and 6-deoxyglucose as terminal hexoses . High-resolution mass spectrometry (HRMS) validated the molecular formula (C36H48O16 for related analogs) .

Q. What experimental methods are used to isolate this compound from natural sources?

Isolation involves sequential chromatography:

  • Size-exclusion chromatography (Sephadex LH-20 in methanol) for preliminary fractionation.
  • High-speed countercurrent chromatography (HSCCC) with CH2Cl2-MeOH-H2O (5:5:3) for polarity-based separation.
  • Reversed-phase HPLC (RP-8 Sepel column, methanol-water gradient) for final purification, yielding milligram quantities (e.g., 12 mg from 22 g extract) .

Q. How is the bioactivity of this compound typically assessed in preclinical studies?

Bioactivity screening follows standardized protocols:

  • Cytotoxicity assays : PS cell line testing (e.g., ED50 = 0.35 µg/ml for Phyllanthostatin 6) .
  • Dose-response curves to determine IC50 values.
  • Structural analogs (e.g., didesacetyl derivatives) are tested to isolate pharmacophore regions, with inactive compounds (e.g., descinnamoyl phyllanthocindiol) used as negative controls .

Advanced Research Questions

Q. What challenges arise in the total synthesis of this compound, and how are they addressed?

Key challenges include:

  • Stereoselective glycosylation : Unprotected glycosyl donors and β-glycosyl ester formation require precise control to avoid anomeric mixture formation .
  • Epoxide stability : The aglycone’s epoxide group (C7-C8) demands inert reaction conditions to prevent ring-opening.
  • Scalability : Multi-step sequences (e.g., 15-step synthesis for analogs) necessitate optimizing yields at each stage, prioritizing chromatographic purity over throughput .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Contradictions may stem from:

  • Source variability : Differences in plant subspecies or extraction protocols (e.g., fresh vs. dried material).
  • Assay conditions : pH sensitivity (neutral media preferred) and solvent polarity effects on compound stability .
  • Data validation : Replicate studies using orthogonal assays (e.g., apoptosis markers alongside cytotoxicity) and independent synthesis of analogs to confirm structure-activity relationships .

Q. What methodological frameworks are recommended for designing studies on this compound’s therapeutic potential?

Use the PICOT framework to structure research questions:

  • P opulation: Target cell lines (e.g., cancer, viral models).
  • I ntervention: Dose ranges, administration routes.
  • C omparison: Positive controls (e.g., paclitaxel) and inactive analogs.
  • O utcome: Metrics like IC50, apoptosis induction.
  • T ime: Exposure duration (e.g., 24–72 hours) .

Q. How should researchers characterize novel this compound derivatives to ensure reproducibility?

Follow Beilstein Journal guidelines :

  • Spectral data : Full 1H^1H, 13C^{13}C NMR, HRMS, and IR for new compounds.
  • Elemental analysis : Required for purity ≥95%.
  • Supplementary files : Upload raw chromatograms, crystallographic data (CIF), and kinetic plots as supporting information .

Methodological Best Practices

Q. What statistical approaches are critical for interpreting this compound’s dose-response data?

  • Non-linear regression : Fit sigmoidal curves to calculate IC50 with 95% confidence intervals.
  • ANOVA with post-hoc tests : Compare multiple analogs’ bioactivity.
  • Effect size reporting : Use Cohen’s d or Hedges’ g to quantify therapeutic relevance beyond p-values .

Q. How can structural modifications enhance this compound’s bioavailability?

  • Prodrug strategies : Acetylation of hydroxyl groups to improve membrane permeability.
  • Glycoside engineering : Replace 6-deoxyglucose with stable mimetics (e.g., C-fluorinated sugars).
  • In silico modeling : Predict logP and solubility using QSPR tools before synthesis .

Q. What ethical and reproducibility standards apply to in vivo studies of this compound?

  • Animal models : Adhere to ARRIVE 2.0 guidelines for tumor xenograft studies.
  • Ethical approval : Declare compliance with institutional review boards and the Helsinki Declaration.
  • Data transparency : Publish negative results (e.g., inactive analogs) to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.